Structural Differentiation: 4-Fluorobenzothiazole vs. Non-Fluorinated Benzothiazole Scaffold
The target compound incorporates a 4-fluorine atom on the benzothiazole ring, whereas the direct non-fluorinated analog N-(benzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide lacks this substituent. The PubChem computed XLogP3-AA for the target compound is 2.8, and the hydrogen bond acceptor count is 6 [1]. The 4-fluoro substitution is expected to increase lipophilicity and modulate electronic properties compared to the non-fluorinated analog, which would have a lower computed logP and different H-bond acceptor profile (data for the comparator not available in the same reference) [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8; Hydrogen Bond Acceptor Count = 6 [1] |
| Comparator Or Baseline | N-(benzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide: Computed XLogP3-AA and H-bond acceptor data not available in the primary source; qualitatively expected to have lower logP due to absence of fluorine [1]. |
| Quantified Difference | XLogP3-AA of target compound is 2.8; comparator value unquantified in this source. |
| Conditions | Computed descriptors from PubChem 2.1 (release 2021.05.07) using XLogP3 3.0 and Cactvs 3.4.8.18 [1]. |
Why This Matters
The difference in lipophilicity and hydrogen bonding capacity between the 4-fluorinated and non-fluorinated analogs can influence membrane permeability, protein binding, and overall pharmacokinetic suitability, making the fluorinated compound a distinct entity for lead optimization programs, even though direct bioactivity comparison data are lacking.
- [1] PubChem Compound Summary for CID 16953753, N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide. National Center for Biotechnology Information (2025). View Source
